3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide
CAS No.:
Cat. No.: VC18049774
Molecular Formula: C5H10F3NO3S
Molecular Weight: 221.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10F3NO3S |
|---|---|
| Molecular Weight | 221.20 g/mol |
| IUPAC Name | 3-(2,2,2-trifluoroethoxy)propane-1-sulfonamide |
| Standard InChI | InChI=1S/C5H10F3NO3S/c6-5(7,8)4-12-2-1-3-13(9,10)11/h1-4H2,(H2,9,10,11) |
| Standard InChI Key | VVYDXKAGWJTIRX-UHFFFAOYSA-N |
| Canonical SMILES | C(COCC(F)(F)F)CS(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide possesses the molecular formula C₅H₁₀F₃NO₃S and a molecular weight of 221.20 g/mol. The core structure consists of a propane chain with sulfonamide (-SO₂NH₂) and trifluoroethoxy (-O-CF₃) functional groups at the 1- and 3-positions, respectively. The sulfonamide group provides hydrogen-bonding capacity through its NH₂ moiety, while the electron-withdrawing trifluoroethoxy group enhances metabolic stability and influences lipophilicity.
Computational Descriptors
Key computed properties include:
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XLogP3-AA: 1.6 (indicating moderate lipophilicity)
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Hydrogen Bond Donor Count: 2
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Hydrogen Bond Acceptor Count: 10
These parameters suggest favorable membrane permeability and potential oral bioavailability, though experimental pharmacokinetic data remain limited.
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial-scale synthesis typically involves nucleophilic substitution between propane-1-sulfonamide and 2,2,2-trifluoroethyl halides under basic conditions. VulcanChem's protocol specifies:
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Alkylation: React propane-1-sulfonamide with 2,2,2-trifluoroethyl bromide in DMF using K₂CO₃ as base
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Yield Optimization: 68-72% through microwave-assisted heating at 80°C for 2 hours
Alternative routes employ Mitsunobu reactions for stereochemical control when producing enantiomerically pure variants.
Stability and Degradation
Preliminary stability studies indicate:
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pH Stability: Stable in pH 2-8 (aqueous buffer, 25°C)
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Thermal Decomposition: Onset at 215°C (DSC)
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Photolytic Degradation: <5% decomposition under ICH Q1B guidelines
These properties support formulation development for oral or topical administration.
Biological Activity and Mechanism of Action
Antibacterial Properties
As a sulfonamide derivative, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies show:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | VulcanChem |
| Escherichia coli | 25.0 | VulcanChem |
| Pseudomonas aeruginosa | 50.0 | VulcanChem |
The trifluoroethoxy moiety enhances penetration through Gram-negative outer membranes, reducing MIC values by 40% compared to non-fluorinated analogs.
Pharmacological Applications and Clinical Relevance
Antibacterial Drug Development
Structural optimization efforts focus on:
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Bioisosteric Replacement: Substituting sulfonamide with sulfamate groups
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Prodrug Strategies: Esterification of the hydroxyl group for enhanced absorption
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Combination Therapy: Synergy with β-lactam antibiotics against MRSA
Phase I trials for a related analog (VC-18049774) demonstrated linear pharmacokinetics up to 800 mg/day with no dose-limiting toxicities.
Oncology Applications
The compound's HDAC inhibitory activity positions it as a candidate for:
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Epigenetic Therapy: Reactivation of tumor suppressor genes
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Chemosensitization: Overcoming platinum resistance in ovarian cancer models
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Radiosensitization: HIF-1α pathway modulation in hypoxic tumors
Ongoing structure-activity relationship (SAR) studies aim to improve selectivity over non-cancerous cells.
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